Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with potential applications in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with an aminomethyl group and a carboxylate ester, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Aminomethyl Group: This step may involve the use of a suitable amine and a protecting group strategy to ensure selective functionalization.
Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug discovery and development.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the cyclopropane ring can provide steric hindrance or rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylate derivatives: Compounds with similar structural features but different substituents.
Aminomethylcyclopropane derivatives: Compounds with variations in the aminomethyl group or additional functional groups.
Uniqueness
Rel-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which can impart distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |
InChI Key |
CMHSWRSLJXDXBH-RFZPGFLSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1CN |
Canonical SMILES |
COC(=O)C1CC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.